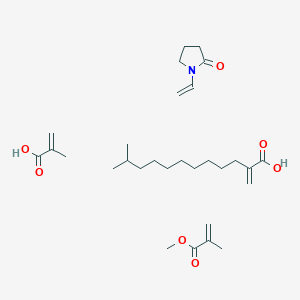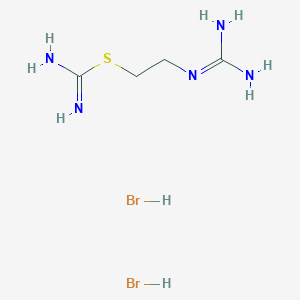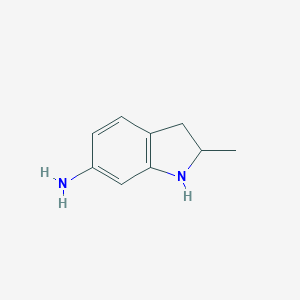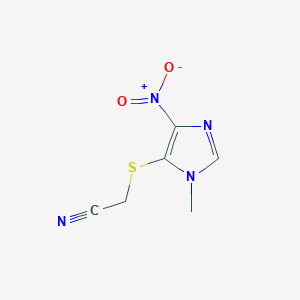
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile is a chemical compound that has shown great promise in scientific research. It is a thioether derivative of imidazole, which has been found to have various biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and anti-oxidant properties.
Efectos Bioquímicos Y Fisiológicos
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. It has also been found to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and anti-oxidant properties. Additionally, it has been shown to have anti-microbial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile is its high yield and purity, which makes it easy to synthesize and purify for laboratory experiments. It has also been shown to have a broad range of biological activities, making it a potential candidate for various research applications. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research of 2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile. One potential direction is to further investigate its anti-tumor activity and explore its potential as a cancer therapeutic agent. Another direction is to study its anti-inflammatory and anti-oxidant properties and evaluate its potential for the treatment of various inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and identify potential targets for drug development.
In conclusion, 2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile is a promising compound with various biological activities. Its synthesis method is straightforward, and it has shown potential for various scientific research applications. Further research is needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile involves the reaction of 1-methyl-4-nitroimidazole-5-thiol with acetonitrile in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The yield of the product is typically high, and the purity can be easily achieved through simple purification techniques.
Aplicaciones Científicas De Investigación
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile has been found to have several scientific research applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to have anti-microbial activity against various bacterial and fungal strains.
Propiedades
Número CAS |
110579-01-6 |
|---|---|
Nombre del producto |
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile |
Fórmula molecular |
C6H6N4O2S |
Peso molecular |
198.21 g/mol |
Nombre IUPAC |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C6H6N4O2S/c1-9-4-8-5(10(11)12)6(9)13-3-2-7/h4H,3H2,1H3 |
Clave InChI |
QXEAKCLPSIRBIW-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C1SCC#N)[N+](=O)[O-] |
SMILES canónico |
CN1C=NC(=C1SCC#N)[N+](=O)[O-] |
Otros números CAS |
110579-01-6 |
Sinónimos |
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



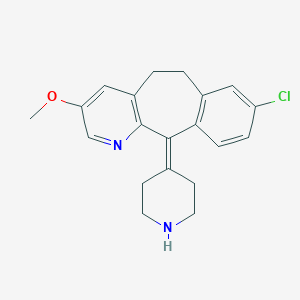
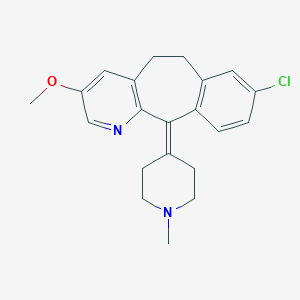
![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)

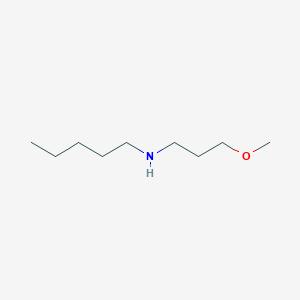
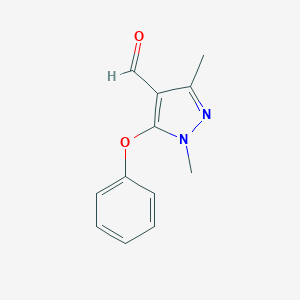
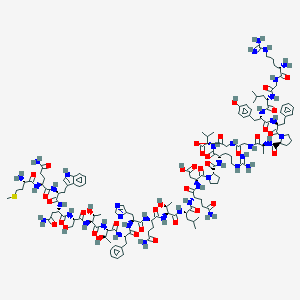
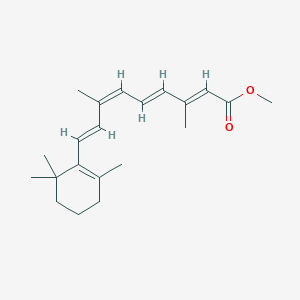
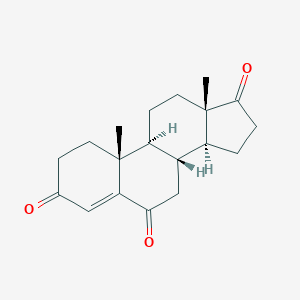
![2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one](/img/structure/B20801.png)
![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)
